molecular formula C9H18BrNO2 B13204908 Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide CAS No. 683774-09-6

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide

Cat. No.: B13204908
CAS No.: 683774-09-6
M. Wt: 252.15 g/mol
InChI Key: NTRWAPNODMIZSE-KZYPOYLOSA-N
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Description

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is a chiral cyclohexane derivative with a stereochemically defined amino and ester functional group. Its molecular formula is inferred as C₉H₁₇BrNO₂ (based on analogous hydrochloride derivatives in –8), with a molecular weight of approximately 252.15 g/mol (replacing Cl in hydrochloride with Br). The hydrobromide salt enhances stability and modulates solubility compared to the free base form .

Properties

CAS No.

683774-09-6

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrobromide

InChI

InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1

InChI Key

NTRWAPNODMIZSE-KZYPOYLOSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N.Br

Canonical SMILES

CCOC(=O)C1CCCCC1N.Br

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of Corresponding Unsaturated Precursors

A prevalent method involves the asymmetric hydrogenation of ethyl 2-aminocyclohex-1-enecarboxylate, which contains a C=C double bond conjugated with the ester group. This process employs chiral catalysts such as Rh or Ru complexes with chiral phosphine ligands to induce stereoselectivity, yielding the (1S,2R)-configured amino ester.

Reaction Scheme:

Ethyl 2-aminocyclohex-1-enecarboxylate + H₂ → Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Catalysts Used:

  • Rhodium complexes with chiral BINAP ligands
  • Ruthenium complexes with chiral TsDPEN ligands

Conditions:

  • Hydrogen pressure: 10–50 atm
  • Temperature: 25–50°C
  • Solvent: Ethanol or methanol

Research Findings:

Studies demonstrate high enantioselectivity (>95% ee) using these catalysts, with reaction times ranging from 12 to 24 hours. The stereoselectivity is primarily dictated by ligand chirality and reaction conditions.

Enzymatic Resolution

An alternative approach involves enzymatic resolution of racemic mixtures of the amino ester using lipases or esterases. This method selectively hydrolyzes one enantiomer, enriching the desired (1S,2R) isomer.

Process Overview:

  • Racemic ethyl 2-aminocyclohexanecarboxylate is subjected to enzymatic hydrolysis.
  • The enzyme preferentially hydrolyzes the (1R,2S)-enantiomer, leaving the (1S,2R) isomer intact.
  • The product is purified via crystallization or chromatography.

Advantages:

  • High stereoselectivity
  • Mild reaction conditions
  • Environmentally friendly

Limitations:

  • Enzyme specificity may require screening multiple enzymes
  • Reaction yields depend on enzyme efficiency

Synthesis of the Hydrobromide Salt

Once the pure (1S,2R)-amino ester is obtained, salt formation with hydrobromic acid is performed to produce the hydrobromide salt.

Direct Acidification Method

  • Dissolve the amino ester in a suitable solvent such as ethanol or acetonitrile.
  • Add an equimolar amount of hydrobromic acid (HBr) in aqueous solution.
  • Stir the mixture at room temperature or slightly elevated temperatures (25–40°C).
  • The hydrobromide salt precipitates out due to decreased solubility.
  • Filter, wash with cold solvent, and dry under vacuum.

Crystallization from Solvent Mixtures

  • The crude amino ester is dissolved in a minimal amount of ethanol.
  • Excess HBr solution is added slowly with stirring.
  • The mixture is cooled to promote crystallization.
  • The salt is isolated by filtration and dried.

Note: The choice of solvent and temperature controls the purity and yield of the hydrobromide salt.

Summary Data Table of Preparation Methods

Method Key Reagents Catalysts/Enzymes Conditions Stereoselectivity Remarks
Asymmetric Hydrogenation Ethyl 2-aminocyclohex-1-enecarboxylate, H₂ Rh/BINAP, Ru/TsDPEN 25–50°C, 10–50 atm H₂ >95% ee High stereoselectivity, scalable
Enzymatic Resolution Racemic amino ester Lipases, esterases Mild, aqueous, room temp Enantioselective Environmentally friendly, yields vary
Salt Formation Amino ester + HBr - Room temp, solvent-dependent Not stereoselective Final step to hydrobromide salt

Research Findings and Literature Support

  • Catalytic asymmetric hydrogenation remains the most efficient for high stereoselectivity, with multiple studies reporting enantiomeric excesses exceeding 95%. These processes are well-documented in patent literature and peer-reviewed journals, emphasizing catalyst optimization and reaction conditions.

  • Enzymatic resolution offers a greener alternative, with several studies demonstrating successful resolution of similar cyclohexane derivatives. Enzymes such as Candida antarctica lipase B have been employed for selective hydrolysis, achieving enantiomeric purities suitable for pharmaceutical applications.

  • Salt formation with hydrobromic acid is a straightforward chemical process, with solubility and crystallization parameters optimized through solvent selection and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.

Scientific Research Applications

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Ethyl (1R,2S)-2-Aminocyclohexane-1-Carboxylate Hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 207.70 g/mol
  • Stereochemistry : (1R,2S) (cis isomer)
  • Key Differences: The (1R,2S) configuration results in distinct crystal packing and solubility profiles compared to the (1S,2R) isomer. Hydrochloride salt form exhibits lower hygroscopicity than hydrobromide, as noted in handling precautions (e.g., "MOISTURE SENSITIVE" labeling in ) .
Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrobromide
  • Molecular Formula : C₁₇H₂₅BrN₂O₂ (inferred from )
  • Molecular Weight : ~393.31 g/mol
  • Stereochemistry : (1S,2S) on cyclopentane core; additional (S)-1-phenylethyl substituent.
  • The phenylethyl group enhances lipophilicity, impacting membrane permeability in biological systems .

Functional Group and Salt Form Variants

Ethyl (1S,2R)-2-{[(1R)-1-Phenylethyl]amino}cyclohexanecarboxylate Hydrochloride
  • Molecular Formula: C₁₇H₂₆ClNO₂ ()
  • Molecular Weight : 311.85 g/mol
  • Key Differences :
    • Substitution with a phenylethyl group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions.
    • Hydrochloride salt may exhibit lower aqueous solubility than hydrobromide due to weaker ion-dipole interactions .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Molecular Formula : C₇H₁₃ClN₂O₂ ()
  • Molecular Weight : 192.64 g/mol
  • Key Differences :
    • Cyclobutane core introduces significant ring strain, lowering thermal stability (e.g., decomposition observed during synthesis).
    • Methyl ester vs. ethyl ester alters hydrolysis kinetics under basic conditions .

Physicochemical and Spectroscopic Data Comparison

Property Target Compound (Hydrobromide) Hydrochloride (1R,2S) Cyclopentane Analog
Molecular Weight ~252.15 g/mol 207.70 g/mol ~393.31 g/mol
Melting Point Not reported Not reported Recrystallized from hexane
Solubility Moderate in polar solvents Hygroscopic; soluble in MeOH Lipophilic (due to aryl group)
FT-IR (C=O stretch) ~1705 cm⁻¹ (similar to ) ~1705 cm⁻¹ ~1705 cm⁻¹
MS Fragmentation Dominant [M+H⁺] peak [M+H⁺] = 232 () [M+H⁺] = 232 ()

Biological Activity

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C9H16BrNO2 and a molecular weight of 252.15 g/mol. The compound features a cyclohexane ring with an amino group and a carboxylate ester, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activity and influence signaling pathways. For instance, compounds with similar structures have been shown to exhibit neuroprotective effects by mitigating oxidative stress and promoting neuronal survival.

Interaction Profiles

Research indicates that this compound may interact with:

  • Receptors : Modulating neurotransmitter systems.
  • Enzymes : Inhibiting or enhancing enzymatic activity related to metabolic pathways.
  • Ion Channels : Affecting ion flow across cellular membranes, which is crucial for neuronal signaling.

Biological Activities

This compound exhibits several notable biological activities:

  • Neuroprotection : Studies suggest that it may protect neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+ .
  • Anticancer Properties : Preliminary investigations indicate potential anticancer effects through mechanisms involving reactive oxygen species (ROS) generation, which can lead to apoptosis in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructure TypeNotable Features
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylateAmino Acid DerivativeDifferent stereochemistry affecting activity
Ethyl 2-aminocyclohexanecarboxylateAmino Acid EsterLacks bromide; different reactivity profile
Ethyl cyclohexanone-2-carboxylateKetone and EsterContains a ketone functionality; different uses

The distinct stereochemistry of this compound contributes significantly to its biological activity compared to these similar compounds.

Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce cell death in dopaminergic neurons exposed to neurotoxic agents. The mechanism was linked to the compound's role in reducing oxidative stress levels and promoting cell survival pathways .

Anticancer Activity

In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis through ROS-mediated pathways. The findings suggest that further exploration into its structure-activity relationship (SAR) could yield valuable insights into developing new anticancer therapies .

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